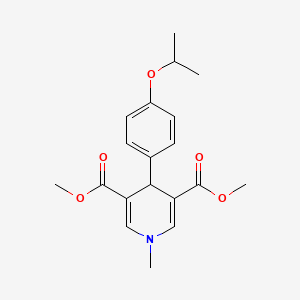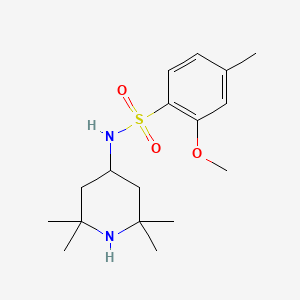
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. CFMS is a sulfonamide derivative that possesses unique chemical properties that make it an ideal candidate for a wide range of applications.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is still not fully understood. However, studies have shown that this compound can inhibit the activity of specific enzymes and proteins that are involved in various biological processes. For example, this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and chromatin remodeling. By inhibiting the activity of HDACs, this compound can alter the expression of various genes, leading to changes in cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. This compound has also been shown to have anti-inflammatory properties, which can help reduce inflammation in various diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also highly soluble in various organic solvents, making it easy to work with in the lab. However, this compound does have some limitations. It is a relatively new compound, and its full range of applications and potential side effects are still not fully understood. Additionally, this compound is a potent inhibitor of specific enzymes and proteins, which can lead to off-target effects if not used carefully.
Future Directions
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has several potential future directions for research. One area of interest is its potential applications in cancer research. Further studies are needed to determine the full range of this compound's anti-cancer effects and to identify any potential side effects. This compound also has potential applications in the treatment of various inflammatory diseases and neurological disorders. Future research should focus on identifying the specific mechanisms by which this compound exerts its effects and on developing more targeted therapies based on this compound's unique properties.
Conclusion:
In conclusion, this compound, or this compound, is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. This compound has several advantages for use in lab experiments, but its full range of applications and potential side effects are still not fully understood. Future research should focus on identifying the specific mechanisms by which this compound exerts its effects and on developing more targeted therapies based on this compound's unique properties.
Synthesis Methods
The synthesis of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide involves the reaction of 2-chloro-6-fluorobenzylamine and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using various methods such as column chromatography or recrystallization.
Scientific Research Applications
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been extensively studied for its potential applications in various biomedical research studies. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting specific enzymes and proteins. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c1-11-7-8-13(9-12(11)2)19(22(3,20)21)10-14-15(17)5-4-6-16(14)18/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDKDTQYVMOEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)

![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)


![2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5728835.png)



